(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol is a chemical compound with a complex structure that includes a nitrosoamino group and a dimethyl-octadienyl chain
Vorbereitungsmethoden
The synthesis of (Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol typically involves multiple steps, starting with the preparation of the dimethyl-octadienyl precursor. This precursor is then reacted with nitrosoamino groups under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.
Analyse Chemischer Reaktionen
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The nitrosoamino group can participate in redox reactions, affecting cellular processes and signaling pathways. The dimethyl-octadienyl chain may interact with lipid membranes, influencing membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (Z)-2-((3,7-Dimethyl-2,6-octadienyl)nitrosoamino)ethanol include other nitrosoamino derivatives and compounds with similar structural features. These compounds may share some chemical properties but differ in their specific applications and effects. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications.
Eigenschaften
CAS-Nummer |
80324-66-9 |
---|---|
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
N-[(2Z)-3,7-dimethylocta-2,6-dienyl]-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C12H22N2O2/c1-11(2)5-4-6-12(3)7-8-14(13-16)9-10-15/h5,7,15H,4,6,8-10H2,1-3H3/b12-7- |
InChI-Schlüssel |
MQPLEPMKSZDUTO-GHXNOFRVSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CN(CCO)N=O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCN(CCO)N=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.